molecular formula C₂₂H₂₄O₄ B1159220 21-Dehydro ∆8(14),9(11)-Dexamethasone

21-Dehydro ∆8(14),9(11)-Dexamethasone

Cat. No.: B1159220
M. Wt: 352.42
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro ∆8(14),9(11)-Dexamethasone is a synthetic corticosteroid derivative structurally related to dexamethasone. Such structural alterations likely influence its pharmacokinetic and pharmacodynamic properties compared to parent dexamethasone. The compound may function as an impurity or degradant in pharmaceutical formulations, as seen with analogous 21-dehydro derivatives (e.g., 21-Dehydro 17-deoxy Dexamethasone, CAS 1188271-71-7) .

Properties

Molecular Formula

C₂₂H₂₄O₄

Molecular Weight

352.42

Synonyms

(16α)-8(14),9(11)-Didehydro-17-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 21-Dehydro ∆8(14),9(11)-Dexamethasone with structurally related corticosteroids, focusing on molecular features, stability, and clinical relevance.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Modifications Role/Application Source/Evidence ID
21-Dehydro ∆8(14),9(11)-Dexamethasone C22H27FO4* 374.45* ∆8(14),9(11) double bonds; C-21 dehydro Impurity/degradant (hypothesized)
Dexamethasone C22H29FO5 392.45 ∆1,4-diene; C-21 hydroxyl Anti-inflammatory, immunosuppressant
Dexamethasone 21-phosphate C22H28FNa2O8P 516.42 C-21 phosphate ester Enhanced solubility for injections
21-Hemiacetal Dexamethasone C23H31FO6 422.48 C-21 hemiacetal (methoxy group) Analytical reference standard
21-Dehydro Betamethasone C22H27FO5 390.45 C-21 dehydro; Betamethasone derivative Impurity in betamethasone formulations
Desonide-21-dehydro C24H30O6 414.49 C-21 dehydro; Desonide degradant Acid/base-sensitive degradant


*Assumed based on 21-Dehydro 17-deoxy Dexamethasone (CAS 1188271-71-7) .

Key Findings:

Structural Impact on Stability :

  • The ∆8(14),9(11) double bonds and C-21 dehydro group likely reduce stability compared to dexamethasone, analogous to 21-dehydro impurities in betamethasone and desonide, which are prone to degradation under acidic/basic conditions .
  • Dexamethasone 21-phosphate and 21-hemiacetal derivatives exhibit enhanced solubility or analytical utility due to ester/hemiacetal modifications .

Pharmacological Activity: Parent dexamethasone retains potent glucocorticoid activity (anti-inflammatory, immunosuppressive), while 21-dehydro derivatives are typically inactive impurities or require metabolic activation . Esterified forms (e.g., 21-phosphate) prolong half-life but require hydrolysis to release active dexamethasone .

Analytical Relevance :

  • 21-Dehydro derivatives are critical in quality control as degradation markers. For example, Desonide-21-dehydro is a major degradant in stability studies .

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